Benidipine Hydrochloride

Hypertension Sympathetic Nervous System Pharmacodynamics

Select Benidipine Hydrochloride for preclinical studies demanding a differentiated pharmacological profile. Its unique triple-channel (L, N, T) blockade delivers equivalent blood pressure reduction to amlodipine and nifedipine, but with significantly lower reflex tachycardia and no increase in plasma norepinephrine [local]. This translates to superior renoprotection in hypertensive CKD models, with meta-analyses showing a 1.07 mL/min/1.73m² higher eGFR and a 43.41 mg/g lower UACR versus amlodipine [local]. A distinct antioxidant mechanism further supports cardiovascular research [local].

Molecular Formula C28H32ClN3O6
Molecular Weight 542.0 g/mol
CAS No. 129262-07-3
Cat. No. B600990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenidipine Hydrochloride
CAS129262-07-3
Synonyms(-)-α-Benidipine Hydrochloride;  (4R)-1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic Acid 3-Methyl 5-[(3R)-1-(Phenylmethyl)-3-piperidinyl] Ester Monohydrochloride;  R-(R*,R*)]- 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarb
Molecular FormulaC28H32ClN3O6
Molecular Weight542.0 g/mol
Structural Identifiers
InChIInChI=1S/C28H31N3O6.ClH/c1-18-24(27(32)36-3)26(21-11-7-12-22(15-21)31(34)35)25(19(2)29-18)28(33)37-23-13-8-14-30(17-23)16-20-9-5-4-6-10-20;/h4-7,9-12,15,23,26,29H,8,13-14,16-17H2,1-3H3;1H/t23-,26-;/m1./s1
InChIKeyKILKDKRQBYMKQX-MIPPOABVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benidipine Hydrochloride: Technical and Pharmacological Profile for Scientific Procurement


Benidipine Hydrochloride (CAS 129262-07-3, hydrochloride salt CAS 91599-74-5) is a dihydropyridine calcium channel blocker (CCB) developed by Kyowa Hakko Kogyo and approved for clinical use in 1991 [1]. It is distinguished from conventional dihydropyridines by its triple-channel blockade of L-, N-, and T-type voltage-gated calcium channels [2]. The compound is a yellow crystalline solid with a molecular weight of 542.03 g/mol and exhibits limited aqueous solubility . Its unique membrane approach and high affinity for dihydropyridine binding sites contribute to a slow onset and long duration of action [3].

Why Benidipine Hydrochloride Cannot Be Interchanged with Other Dihydropyridine CCBs


Generic substitution among dihydropyridine calcium channel blockers is scientifically unsound due to marked differences in channel subtype selectivity profiles. While conventional agents like amlodipine and nifedipine primarily target L-type channels, benidipine uniquely inhibits L-, N-, and T-type calcium channels [1]. This triple blockade translates into distinct hemodynamic and neurohormonal effects, including reduced reflex tachycardia and sympathetic activation compared to amlodipine and nifedipine [2]. Furthermore, benidipine demonstrates superior renoprotective outcomes, as evidenced by significantly greater improvements in estimated glomerular filtration rate (eGFR) and urinary albumin/creatinine ratio (UACR) versus amlodipine in hypertensive patients with chronic kidney disease [3]. These pharmacodynamic and clinical divergences preclude simple interchangeability and necessitate evidence-based selection.

Quantitative Evidence Differentiating Benidipine Hydrochloride from Comparator CCBs


Reduced Reflex Tachycardia and Sympathetic Activation Compared with Amlodipine, Nifedipine, and Cilnidipine in SHR Model

In a head-to-head comparative study in spontaneously hypertensive rats (SHR), benidipine demonstrated a significantly lower tachycardic effect than equihypotensive doses of nifedipine, cilnidipine, and amlodipine [1]. Unlike nifedipine and amlodipine, benidipine did not significantly increase plasma norepinephrine (NE) concentration, indicating reduced reflex sympathetic activation [1].

Hypertension Sympathetic Nervous System Pharmacodynamics

Superior Renoprotective Efficacy vs. Amlodipine: eGFR and Albuminuria Improvement in Hypertensive CKD Patients

A systematic review and meta-analysis of eight clinical trials comparing benidipine and amlodipine in hypertensive patients found that benidipine was statistically superior in preserving renal function [1]. Benidipine treatment resulted in a significantly higher eGFR and a substantially lower urinary albumin/creatinine ratio (UACR) compared with amlodipine [1]. Blood pressure reduction was equivalent between the two agents [1].

Chronic Kidney Disease Hypertension Renoprotection

Greater Antiproteinuric Effect vs. Amlodipine: Albumin/Creatinine Ratio Reduction in Meta-Analysis

The same meta-analysis demonstrated a marked and statistically significant reduction in urinary albumin/creatinine ratio (UACR) with benidipine compared to amlodipine [1]. This antiproteinuric effect is a key indicator of renal protection beyond blood pressure control [1].

Proteinuria Diabetic Nephropathy Renal Protection

Enhanced Blood Pressure Reduction after Switch from Amlodipine in Poorly Controlled Hypertensives (ABC Study)

In the Amlodipine-to-Benidipine Changeover (ABC) study, 58 hypertensive outpatients with inadequate blood pressure control on amlodipine were switched to benidipine [1]. Switching to benidipine resulted in significant further reductions in systolic and diastolic blood pressure, with over 80% of patients experiencing a decrease and more than 40% achieving optimal blood pressure control [1]. Urinary protein excretion also decreased significantly [1].

Resistant Hypertension Blood Pressure Control Clinical Switching

Lower Major Adverse Cardiovascular Events (MACE) vs. Other CCBs in Vasospastic Angina: Meta-Analysis

A meta-analysis comparing benidipine, amlodipine, nifedipine, and diltiazem in patients with vasospastic angina found that benidipine was associated with a significantly lower hazard ratio (HR) for the occurrence of major adverse cardiovascular events (MACE) [1]. The survival advantage persisted after adjusting for patient characteristics [1].

Vasospastic Angina Cardiovascular Outcomes MACE

Distinct Antioxidant Mechanism: Interruption of Lipid Peroxidation Chain Reaction at Initial Step

In an in vitro study of rat myocardial membrane lipid peroxidation, benidipine exhibited a unique antioxidant mechanism compared to eight other calcium antagonists [1]. Unlike nilvadipine, nisoldipine, and verapamil (chain-breaking and preventive antioxidants) or nifedipine and diltiazem (little inhibitory effect), benidipine interrupted the chain reaction of lipid peroxidation exclusively at the initial step, without affecting the dihydroxyfumarate auto-oxidation rate [1]. Its IC50 for lipid peroxidation inhibition was 420.0 µM [1].

Oxidative Stress Lipid Peroxidation Antioxidant

Optimal Research and Industrial Applications for Benidipine Hydrochloride Based on Quantitative Differentiation


Preclinical Hypertension Models Requiring Minimal Reflex Sympathetic Activation

In spontaneously hypertensive rat (SHR) models, benidipine provides equivalent blood pressure reduction to amlodipine, nifedipine, and cilnidipine but with significantly lower reflex tachycardia and no increase in plasma norepinephrine [1]. This profile minimizes confounding sympathetic effects, making benidipine the preferred CCB for hypertension studies where pure vasodilatory action is desired.

Clinical Research in Hypertensive Patients with Chronic Kidney Disease or Proteinuria

For trials involving hypertensive CKD or diabetic nephropathy, benidipine offers superior renoprotection compared to amlodipine, as demonstrated by a meta-analysis showing a 1.07 mL/min/1.73m² higher eGFR and a 43.41 mg/g lower UACR [2]. Its use is also supported by the ABC study, where switching from amlodipine to benidipine further reduced blood pressure and urinary protein excretion [3].

Studies Investigating Vasospastic Angina or Coronary Artery Spasm

Benidipine is associated with a lower hazard ratio for major adverse cardiovascular events (MACE) compared to amlodipine, nifedipine, and diltiazem in patients with vasospastic angina [4]. Researchers investigating coronary spasm or variant angina should prioritize benidipine to evaluate its potential outcome benefits.

In Vitro Oxidative Stress and Lipid Peroxidation Assays

Benidipine exhibits a distinct antioxidant mechanism, interrupting the chain reaction of lipid peroxidation at the initial step alone, unlike other calcium antagonists that act as chain-breaking or preventive antioxidants [5]. This unique property makes benidipine a valuable tool for dissecting specific steps in oxidative stress pathways in myocardial or vascular tissue preparations.

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